2-Amino-6-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-6-methylpyridine derivatives and their transformation into complex organic salts through crystallization and self-assembly processes, showcases the versatility and reactivity of the amino and methyl groups present in the structure (Thanigaimani et al., 2015). These synthetic pathways emphasize the potential methodologies that could be adapted for synthesizing 2-amino-6-methylbenzoic acid itself.
Molecular Structure Analysis
The crystal and molecular structure of related compounds, like 2-amino-3-methylbenzoic acid, has been determined, revealing that except for the hydrogen atoms of the methyl group, the molecule is approximately planar. Such structural details offer insights into the geometric considerations relevant to 2-amino-6-methylbenzoic acid, hinting at the importance of planarity in its molecular structure and the potential implications for its reactivity and interaction with other molecules (Brown & Marsh, 1963).
Chemical Reactions and Properties
The reactivity of the compound can be inferred from studies on similar structures, where amino groups and methyl groups contribute to a variety of chemical reactions. For example, the coordination of 2-amino-3-methylbenzoic acid with metal ions illustrates how the amino group can act as a ligand, forming bidentate chelates. This behavior is indicative of the chemical versatility of the amino group in 2-amino-6-methylbenzoic acid (Gerber et al., 2003).
Scientific Research Applications
Molecular and Crystal Structure Analysis : The molecular and crystal structures of organic acid-base salts derived from 2-amino-6-methylbenzoic acid have been characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing complex ionic structures with noncovalent interactions (Thanigaimani et al., 2015).
Solubility Studies : Research on the solubility of 2-Amino-6-methylbenzoic acid in various solvents has been crucial for its purification, providing insights into its behavior in different temperature conditions (Zhu et al., 2019).
Synthesis of Compounds : The synthesis of 2-Amino-6-methylbenzoic acid has been studied for producing various compounds, including chloranthraniliprole, a pesticide, and other related chemical structures (Zheng Jian-hong, 2012).
Complexation Reactions : It has been used in complexation reactions with metals, such as in the study of the reaction of the cis-ReO2+ core with 2-Amino-3-Methylbenzoic Acid, revealing important insights into the coordination chemistry (Gerber et al., 2003).
Biological Applications : Its derivatives have been explored for biological applications, such as in the synthesis of azo dyes and their biological activity screening (Prashantha et al., 2021).
Spectral Characterization and Computational Studies : Detailed spectral analyses and computational studies have been conducted on 2-Amino-6-methylbenzoic acid, providing insights into its molecular structure and behavior (Yıldırım, 2018).
Pharmaceutical Research : There has been research on its use in heart valve replacement surgery under cardiopulmonary bypass, demonstrating its potential in medical applications (Ding Yinglong et al., 2012).
Safety And Hazards
The safety data sheet for 2-Amino-6-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
2-amino-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVBIXKORFHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195979 | |
Record name | 6-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylbenzoic acid | |
CAS RN |
4389-50-8 | |
Record name | 6-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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